Paenilagicin MIC Against C. difficile: A Potency Advantage Over Cilagicin
Against the clinically relevant Gram-positive pathogen *Clostridium difficile*, paenilagicin demonstrated a 2-fold lower MIC compared to cilagicin, indicating superior potency in this specific infection model [1]. The MIC for paenilagicin was 2 µg/mL, whereas cilagicin required 4 µg/mL [1]. This differentiation was also observed with virgilagicin (MIC of 2 µg/mL) but not with bacilagicin, which shared the 4 µg/mL MIC of cilagicin [1].
| Evidence Dimension | Antibacterial potency against Clostridium difficile |
|---|---|
| Target Compound Data | MIC = 2 µg/mL |
| Comparator Or Baseline | Cilagicin: MIC = 4 µg/mL |
| Quantified Difference | 2-fold lower MIC (2 vs. 4 µg/mL) |
| Conditions | Standard microbroth dilution assay as per CLSI guidelines; specific strain not explicitly detailed but representative of clinical Gram-positive panel. |
Why This Matters
Demonstrates superior potency against a key pathogen where the lead compound (cilagicin) shows reduced activity, positioning paenilagicin as a potentially better lead candidate for C. difficile infections.
- [1] Rosenzweig, A. F., Wang, Z., Morales-Amador, A., Spotton, K., & Brady, S. F. (2023). A Family of Antibiotics That Evades Resistance by Binding Polyprenyl Phosphates. ACS Infectious Diseases, 9(12), 2394–2400. View Source
